molecular formula C10H12N4 B11907471 6,7-Dimethylquinoxaline-2,3-diamine CAS No. 248606-61-3

6,7-Dimethylquinoxaline-2,3-diamine

Cat. No.: B11907471
CAS No.: 248606-61-3
M. Wt: 188.23 g/mol
InChI Key: KHIYQGLZPMKGGF-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

In chemistry, 6,7-dimethylquinoxaline-2,3-diamine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

In biological research, this compound has been utilized in several ways:

  • Enzyme Inhibitors : It has been studied as a potential inhibitor for various kinases implicated in diseases such as Alzheimer's disease. Specifically, it has shown selectivity towards GSK3β kinase .
  • Fluorescent Probes : The compound is also employed as a fluorescent probe in biological imaging studies due to its ability to interact with biological molecules.

Medicine

This compound exhibits promising pharmacological properties:

  • Anticancer Activity : Research indicates that it can inhibit cancer cell proliferation by targeting critical signaling pathways. For example, it has shown potent inhibitory activity against c-Met kinase with an IC50 value of 0.030±0.008μM0.030\pm 0.008\mu M.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and is being explored for its potential as an antimicrobial agent.

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget/PathwayIC50 ValueReference
Kinase InhibitionGSK3βSelective
Anticancerc-Met0.030±0.008μM0.030\pm 0.008\mu M
AntimicrobialVarious strainsLow μg/mL range

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Kinase Selectivity in Alzheimer's Therapeutics : A study focused on designing analogs of this compound revealed its selectivity towards kinases involved in neurodegenerative processes. The synthesized compounds were characterized using various spectroscopic techniques and showed promising results in kinase inhibition assays .
  • Anticancer Efficacy : Another research project demonstrated that certain derivatives of this compound exhibited significant anticancer properties against human cancer cell lines such as HCT-116 and MCF-7. The most active derivative showed IC50 values comparable to established anticancer drugs .

Mechanism of Action

The mechanism of action of 6,7-Dimethylquinoxaline-2,3-diamine involves its interaction with various molecular targets and pathways:

Biological Activity

6,7-Dimethylquinoxaline-2,3-diamine (DMQ) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of DMQ, summarizing key findings from various studies, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of quinoxaline, characterized by two methyl groups at positions 6 and 7 and amino groups at positions 2 and 3. Its structure contributes to its biological activity, particularly in interactions with various molecular targets within cells.

The biological activity of DMQ is primarily attributed to its ability to interact with critical enzymes and cellular pathways:

  • Antimicrobial Activity : DMQ exhibits broad-spectrum antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : Research indicates that DMQ can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress. It has been observed to inhibit the proliferation of human hepatocellular carcinoma cells in vitro .
  • Enzyme Inhibition : DMQ may inhibit key enzymes involved in DNA replication and repair, such as topoisomerases, which are crucial for cancer cell survival and proliferation .

Toxicity Profile

The safety profile of DMQ was assessed through a series of in vitro and in vivo studies:

  • In Vitro Studies : Toxicity evaluations indicated that DMQ had minimal cytotoxic effects at concentrations up to 100 μM in various cell lines. However, slight reductions in ATP levels were noted in hepatocellular carcinoma cells .
  • In Vivo Studies : Acute oral toxicity tests in mice revealed a median lethal dose (LD50) greater than 2000 mg/kg, suggesting a favorable safety margin. Histological examinations showed some changes at high doses, including renal corpuscle enlargement and hyperplasia of testosterone-secreting cells .

Case Studies and Research Findings

Several studies have highlighted the potential applications of DMQ:

  • Antimicrobial Efficacy : A study evaluated the efficacy of DMQ against various bacterial strains. Results demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin and isoniazid .
  • Cytotoxicity Against Cancer Cells : In a study focusing on cancer cell lines, DMQ showed promising results in inhibiting cell growth with low cytotoxicity towards normal mammalian cells. This selective toxicity suggests its potential as a therapeutic agent .
  • Mechanistic Insights : Research into the molecular targets of DMQ revealed its ability to modulate signaling pathways associated with apoptosis and oxidative stress responses. This modulation is critical for its anticancer effects .

Summary of Biological Activities

Biological ActivityFindings
AntimicrobialBroad-spectrum activity against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines
Enzyme InhibitionInterferes with topoisomerases; affects DNA replication
Toxicity ProfileHigh LD50 (>2000 mg/kg); minimal cytotoxicity at low concentrations

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 6,7-dimethylquinoxaline-2,3-diamine derivatives?

  • Methodological Answer : A robust approach involves condensation of 1,2-diamines with α-diketones under reflux in solvents like ethanol or DMF. For example, Pd-catalyzed diamination of 6,7-dibromo-2,3-diphenylquinoxaline with amines (e.g., 2-methoxyethylamine) in the presence of Pd(dba)₂ and BINAP yields macrocyclic derivatives . NMR and elemental analysis are critical for verifying purity and structure .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Utilize 1H^1H- and 13C^{13}C-NMR spectroscopy to confirm substituent positions and aromaticity. For instance, 1H^1H-NMR (CDCl₃) of related macrocycles shows distinct proton environments (e.g., δH 2.78–3.63 for CH₂ groups) . IR spectroscopy (e.g., 3313 cm⁻¹ for NH stretches) and HRMS (MALDI-TOF) further validate molecular composition .

Q. What safety protocols are essential when handling 6,7-dimethylquinoxaline derivatives?

  • Methodological Answer : Despite limited hazard data for this compound, adhere to general guidelines for aromatic amines: use fume hoods, nitrile gloves, and avoid inhalation. For structurally similar azides, ensure (NC + NO)/NN ≥ 3 to mitigate explosion risks .

Advanced Research Questions

Q. How can this compound be functionalized for macrocyclic ligand synthesis?

  • Methodological Answer : Pd-catalyzed cross-coupling reactions enable incorporation into polyazamacrocycles. For example, reacting 6,7-dibromo-2,3-diphenylquinoxaline with diamine ligands (e.g., 4d: 1,12-dioxa-5,8-diazacyclohexadecane) under Pd(dba)₂/BINAP catalysis yields macrocycles (48% yield) . Optimize reaction time (48–72 hours) and solvent (dioxane) for higher efficiency.

Q. What analytical techniques resolve contradictions in protonation states of quinoxaline derivatives?

  • Methodological Answer : Conduct pH-dependent UV-Vis and fluorescence titration studies. For example, protonation of macrocycles (e.g., compound 5c) in aqueous NaClO₄ reveals pKa values via HypSpec software, with speciation diagrams confirming dominant protonated species at pH < 4 .

Q. How does substituent position (6,7-dimethyl vs. 2,3-dimethyl) influence quinoxaline reactivity?

  • Methodological Answer : Steric and electronic effects differ: 6,7-dimethyl groups enhance electron density at the quinoxaline core, favoring electrophilic substitutions. In contrast, 2,3-dimethyl derivatives exhibit reduced solubility in polar solvents, necessitating DMF or DMSO for reactions .

Q. Can this compound serve as a precursor for fluorescent probes?

  • Methodological Answer : Yes. Functionalize the diamine moiety with fluorophores (e.g., dansyl chloride) via nucleophilic substitution. Fluorescent thermal melting assays (e.g., Roche LightCycler 480 II) quantify DNA-binding affinity, with SYBR Green I enhancing signal-to-noise ratios .

Properties

CAS No.

248606-61-3

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

6,7-dimethylquinoxaline-2,3-diamine

InChI

InChI=1S/C10H12N4/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3,(H2,11,13)(H2,12,14)

InChI Key

KHIYQGLZPMKGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)N)N

Origin of Product

United States

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